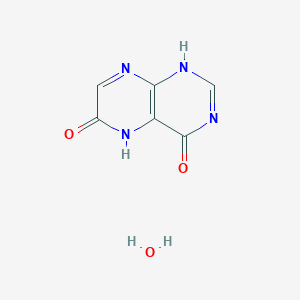
1,5-dihydropteridine-4,6-dione;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number 122359844 is a chemical entity with potential applications in various scientific fields. This compound is of interest due to its unique chemical structure and properties, which make it suitable for diverse applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound with Chemical Abstracts Service number 122359844 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformations. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of the compound with Chemical Abstracts Service number 122359844 may involve large-scale chemical processes. These processes are designed to optimize the efficiency and cost-effectiveness of production while maintaining high standards of quality and safety. Industrial production methods may include continuous flow reactions, batch processing, and the use of advanced separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions: The compound with Chemical Abstracts Service number 122359844 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of the compound with Chemical Abstracts Service number 122359844 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of the compound with Chemical Abstracts Service number 122359844 depend on the specific reaction conditions and reagents used
Scientific Research Applications
The compound with Chemical Abstracts Service number 122359844 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it may be used in studies of cellular processes and molecular interactions. In medicine, the compound has potential therapeutic applications, including as a drug candidate for the treatment of various diseases. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 122359844 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets and pathways involved in the compound’s mechanism of action are the subject of ongoing research and may include enzymes, receptors, and signaling molecules.
Comparison with Similar Compounds
Similar Compounds: The compound with Chemical Abstracts Service number 122359844 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or similar biological activities. Examples of similar compounds include those with similar functional groups or those that interact with the same molecular targets.
Uniqueness: The uniqueness of the compound with Chemical Abstracts Service number 122359844 lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique features make it suitable for specific applications and may provide advantages over other compounds in certain contexts.
Properties
IUPAC Name |
1,5-dihydropteridine-4,6-dione;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2.H2O/c11-3-1-7-5-4(10-3)6(12)9-2-8-5;/h1-2H,(H,10,11)(H,7,8,9,12);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQESMDGXPIBLTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N=CN2)NC1=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N=CN2)NC1=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-bromo-1-benzothiophen-2-yl)methyl]-2-chloro-N-ethylethanamine;hydrochloride](/img/structure/B8093477.png)
![2-chloro-N-ethyl-N-[(5-propan-2-yl-1-benzothiophen-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B8093484.png)
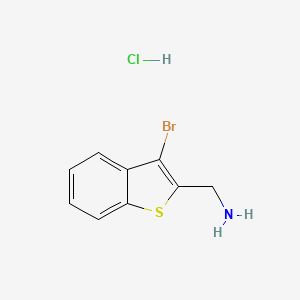
![2-[(4-Methoxyphenyl)-piperidin-1-ium-1-ylidenemethyl]sulfanylacetic acid;bromide](/img/structure/B8093497.png)
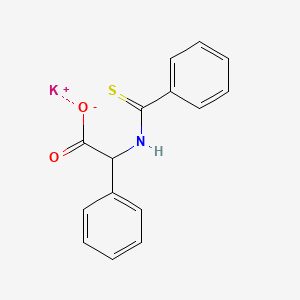
![4'-Methylspiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-1'-amine;hydrochloride](/img/structure/B8093525.png)

![2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride](/img/structure/B8093537.png)
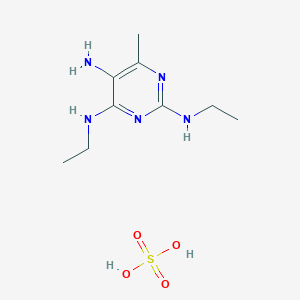
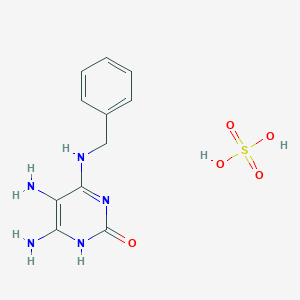


![6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium;bromide](/img/structure/B8093586.png)
![3,6-dimethylimidazo[2,1-b][1,3]thiazole;hydrobromide](/img/structure/B8093592.png)
